molecular formula C12H10FN3O2 B15364374 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- CAS No. 62052-37-3

2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-

Cat. No.: B15364374
CAS No.: 62052-37-3
M. Wt: 247.22 g/mol
InChI Key: SWSCXXRDULOLFZ-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the Skraup synthesis , which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting pyridine derivative can then be further modified to introduce the fluorophenyl and nitro groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce more complex derivatives.

  • Reduction: : The nitro group can be reduced to an amine, leading to different functional properties.

  • Substitution: : The fluorophenyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: : It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: can be compared with other similar compounds, such as:

  • 2-Pyridinamine, N-[(3-fluorophenyl)methyl]-3-nitro-

  • 2-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro-

  • 2-Pyridinamine, N-[(2-chlorophenyl)methyl]-3-nitro-

Properties

CAS No.

62052-37-3

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C12H10FN3O2/c13-10-5-2-1-4-9(10)8-15-12-11(16(17)18)6-3-7-14-12/h1-7H,8H2,(H,14,15)

InChI Key

SWSCXXRDULOLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC=N2)[N+](=O)[O-])F

Origin of Product

United States

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